N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-chlorothiophene-2-carboxylic acid and 2-aminothiazole. These intermediates are then subjected to coupling reactions, sulfonylation, and amidation to form the final product. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, such as cancer or infectious diseases, by interacting with specific molecular targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or modulating the activity of certain proteins. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives, thiazole-containing molecules, and sulfonyl-substituted compounds. Examples include:
- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
The uniqueness of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” lies in its specific combination of functional groups and heterocycles, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCATWPHKDLMGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.